molecular formula C10H9NO5 B8596890 2-Methoxy-3-(3-nitrophenyl)prop-2-enoic acid CAS No. 83872-05-3

2-Methoxy-3-(3-nitrophenyl)prop-2-enoic acid

Cat. No. B8596890
M. Wt: 223.18 g/mol
InChI Key: MFRVMOQLYRTWQD-UHFFFAOYSA-N
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Patent
US09345680B2

Procedure details

A solution of potassium hydroxide (2.0 g, 35.9 mol) in water (25 ml) was added to a stirred solution of methyl 2-methoxy-3-(3-nitrophenyl)acrylate (8.1 g, 34.2 mmol) in methanol (150 ml) and the resulting mixture was stirred at RT overnight. A further quantity of KOH (0.5 g, 8.9 mmol) in water (10 ml) was added and the mixture heated to 80° C. for 1 hr. The methanol was then evaporated in vacuo and the residue diluted with water (200 ml). The solution was washed with dichloromethane (2×100 ml), filtered through a pad of celite and then acidified by the addition of 3M HCl to pH 3. The mixture was refrigerated for 18 h then the precipitated solid was collected by filtration, washed with water (3×30 ml) and dried in vacuo at 40° C. to give 2-methoxy-3-(3-nitrophenyl)acrylic acid as a yellow solid (6.4 g, 84%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][O:4][C:5](=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-:19])=[O:18])[CH:12]=1)[C:6]([O:8]C)=[O:7]>O.CO>[CH3:3][O:4][C:5](=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-:19])=[O:18])[CH:12]=1)[C:6]([OH:8])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
8.1 g
Type
reactant
Smiles
COC(C(=O)OC)=CC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 80° C. for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The methanol was then evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue diluted with water (200 ml)
WASH
Type
WASH
Details
The solution was washed with dichloromethane (2×100 ml)
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
ADDITION
Type
ADDITION
Details
acidified by the addition of 3M HCl to pH 3
WAIT
Type
WAIT
Details
The mixture was refrigerated for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water (3×30 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C(=O)O)=CC1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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